molecular formula C6H3ClN2O B12874461 6-Chlorooxazolo[5,4-b]pyridine

6-Chlorooxazolo[5,4-b]pyridine

Cat. No.: B12874461
M. Wt: 154.55 g/mol
InChI Key: OPUYPVMWZSKEGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to the fused pyridine rings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Chlorooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-Chlorooxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorooxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H

InChI Key

OPUYPVMWZSKEGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CO2)Cl

Origin of Product

United States

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